3-Hydroxytetracosanoic acid
Overview
Description
3-Hydroxytetracosanoic acid is a long-chain fatty acid with the molecular formula C24H48O3. This compound is part of the class of 3-hydroxy fatty acids, which are known for their role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxytetracosanoic acid can be synthesized through the hydroxylation of tetracosanoic acid. The hydroxylation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective hydroxylation at the 3-position of the fatty acid chain.
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the hydroxylation of long-chain fatty acids . This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxytetracosanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone, resulting in 3-oxotetracosanoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-hydroxytetracosanol.
Esterification: The carboxyl group can react with alcohols to form esters, which are useful in various industrial applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are employed to facilitate the reaction.
Major Products
Oxidation: 3-Oxotetracosanoic acid
Reduction: 3-Hydroxytetracosanol
Esterification: Various esters depending on the alcohol used
Scientific Research Applications
3-Hydroxytetracosanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxytetracosanoic acid involves its incorporation into lipid membranes, where it influences membrane fluidity and function . It can also act as a signaling molecule, modulating various cellular pathways. The hydroxyl group at the 3-position allows it to participate in hydrogen bonding, which can affect its interactions with other molecules and cellular components .
Comparison with Similar Compounds
Similar Compounds
Tetracosanoic acid (Lignoceric acid): The parent compound without the hydroxyl group at the 3-position.
3-Hydroxyhexacosanoic acid: A similar compound with a longer carbon chain (26 carbons) and a hydroxyl group at the 3-position.
3-Hydroxyoctacosanoic acid: Another similar compound with an even longer carbon chain (28 carbons) and a hydroxyl group at the 3-position.
Uniqueness
3-Hydroxytetracosanoic acid is unique due to its specific chain length and the presence of the hydroxyl group at the 3-position. This structural feature imparts distinct physical and chemical properties, such as its melting point and solubility, which differentiate it from other similar compounds .
Properties
IUPAC Name |
3-hydroxytetracosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h23,25H,2-22H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLWGAAEYKXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415595 | |
Record name | Tetracosanoic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91297-89-1 | |
Record name | 3-Hydroxytetracosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91297-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetracosanoic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-hydroxytetracosanoic acid in the research on quinonyl muramyl dipeptides?
A1: In this study [], this compound served as a branched linker molecule. It was conjugated to the 6-O-position of the carbohydrate moiety in muramyl dipeptide alkyl esters. This conjugation created a novel compound, 2-[10-(5,6-dimethoxy-3-methyl-1,4-benzoquinon-2-yl)decyl]-3-hydroxytetracosanoic acid, which was further used in the synthesis of quinonyl muramyl dipeptides. These synthesized compounds were then tested for their effects on inducing delayed-type hypersensitivity and tumor-suppressive activity.
Q2: Were there other linker molecules used in the study besides this compound?
A2: Yes, the researchers explored various linker molecules to understand their impact on the biological activity of the final quinonyl muramyl dipeptides []. Besides this compound, they also utilized ω-(1,4-benzoquinon-2-yl)alkanoic acids, all-trans-5,9,13,17-tetramethyl-4,8,12,16-octadecatetraenoic acid (also known as phytanic acid), and stearic acid as linkers in their synthesis process. This approach allowed them to investigate the structure-activity relationship and identify potentially more effective compounds.
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